Dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It is characterized by the presence of a nitrophenyl group attached to a dihydropyridine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, to yield the desired dihydropyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it a potential candidate for treating hypertension.
Comparison with Similar Compounds
Similar Compounds
Nisoldipine: Another dihydropyridine calcium channel blocker with similar structure and function.
Nitrendipine: A related compound with comparable pharmacological properties.
Amlodipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness
Dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific nitrophenyl substitution, which can influence its pharmacokinetics and pharmacodynamics. This structural variation can lead to differences in its efficacy, potency, and side effect profile compared to other dihydropyridine derivatives.
Properties
IUPAC Name |
dimethyl 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-22-14(18)11-7-16-8-12(15(19)23-2)13(11)9-4-3-5-10(6-9)17(20)21/h3-8,13,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOMMWCXQBPUIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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